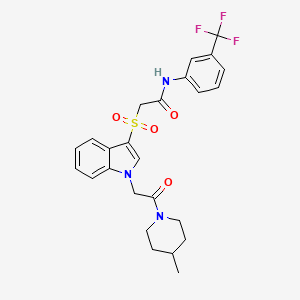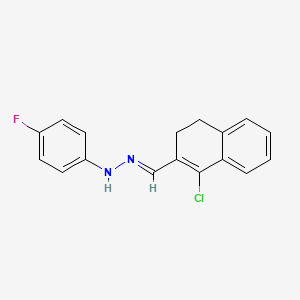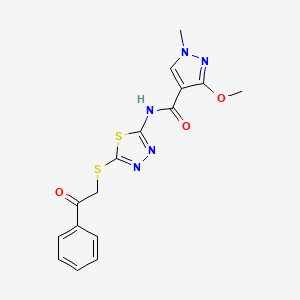![molecular formula C18H22N2O3S B2560890 propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate CAS No. 488725-51-5](/img/structure/B2560890.png)
propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not detailed in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of this compound are not detailed in the available resources .
Wissenschaftliche Forschungsanwendungen
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles (SiO₂ NPs), have gained attention due to their unique physiochemical properties. These properties make them suitable for various applications. In the context of catalysis, functionalized silica nanoparticles can serve as efficient catalysts for chemical reactions. Researchers have explored their use in heterogeneous catalysis, photocatalysis, and enzyme immobilization. The surface modification of silica NPs plays a crucial role in enhancing their catalytic activity. For instance, functional groups can be attached to the silica surface to tailor its reactivity and selectivity .
Drug Delivery
Silica-based nanoparticles have been investigated as drug carriers due to their biocompatibility, large surface area, and tunable pore size. Researchers have functionalized silica NPs with specific ligands or polymers to improve drug loading, controlled release, and targeted delivery. These nanoparticles can encapsulate various therapeutic agents, including anticancer drugs, antibiotics, and imaging agents. Their ability to protect drugs from degradation and selectively release them at the target site makes them promising candidates for drug delivery systems .
Biomedical Applications
Functionalized silica nanoparticles find applications in biomedicine. They can be used for bioimaging (e.g., fluorescent labeling), biosensing (e.g., detecting biomolecules), and as contrast agents in medical imaging (e.g., MRI, CT scans). Their surface can be modified to enhance biocompatibility and minimize toxicity. Additionally, silica NPs have been explored for gene delivery and tissue engineering, where their controlled release properties play a crucial role .
Environmental Remediation
Silica-based materials have been employed in environmental applications. Functionalized silica nanoparticles can adsorb heavy metals, organic pollutants, and dyes from contaminated water. Their high surface area and surface modification allow efficient removal of pollutants. Researchers have also explored their use in soil remediation and air purification. Silica NPs can be functionalized with specific groups (e.g., amino, thiol) to enhance adsorption capacity and selectivity .
Wastewater Treatment
Silica-based nanoparticles, when modified, can effectively remove contaminants from wastewater. Their adsorption properties make them suitable for treating industrial effluents. Silica NPs can be functionalized with specific ligands or polymers to selectively adsorb pollutants. Additionally, their stability and reusability contribute to their potential in wastewater treatment processes .
Anti-Fibrotic Activity
While not directly related to silica-based nanoparticles, let’s explore another compound. The derivative “2-(pyridin-2-yl) pyrimidine” has shown anti-fibrotic activity. Researchers synthesized novel derivatives and evaluated their effects on hepatic stellate cells (HSC-T6). Among these, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited promising anti-fibrotic properties. These compounds may hold potential as novel anti-fibrotic drugs .
Zukünftige Richtungen
Future research could focus on elucidating the synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide a more comprehensive understanding of “propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate” and could potentially reveal applications in various fields .
Eigenschaften
IUPAC Name |
propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)23-17(22)9-15(21)11-24-18-14(10-19)8-13-6-4-3-5-7-16(13)20-18/h8,12H,3-7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAHKDBPSZBWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CSC1=C(C=C2CCCCCC2=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole](/img/structure/B2560807.png)
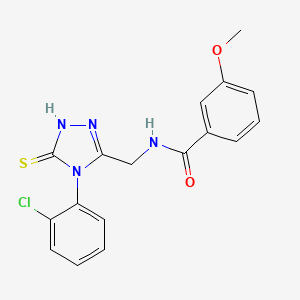
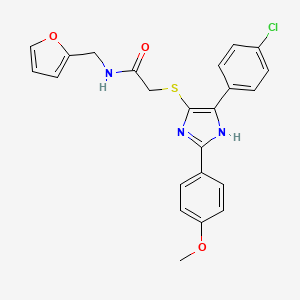
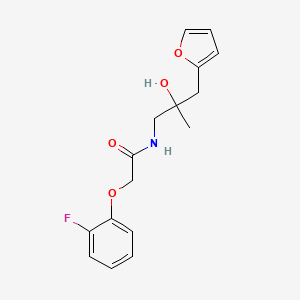
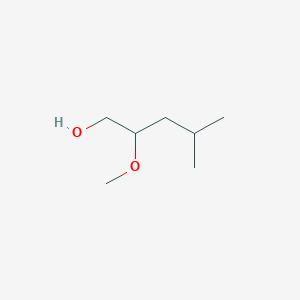
![2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2560813.png)

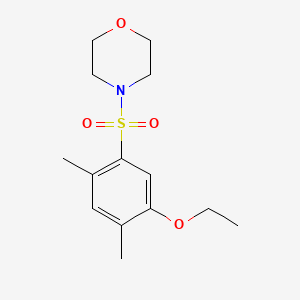

![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)
